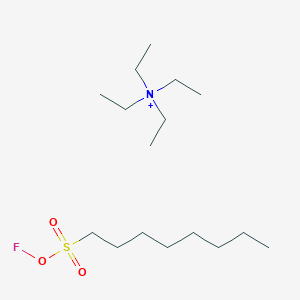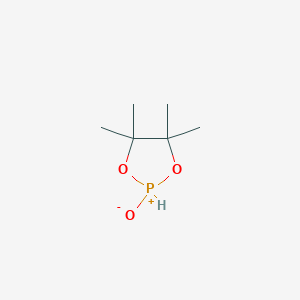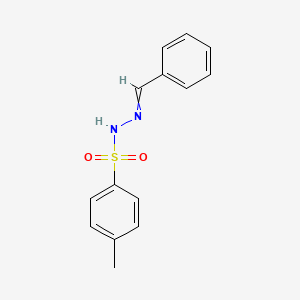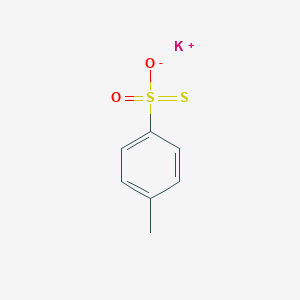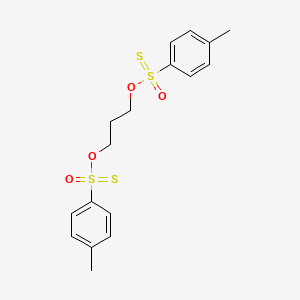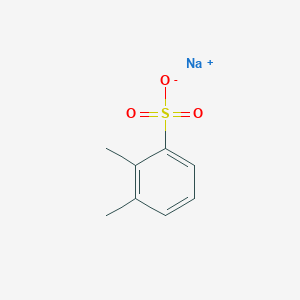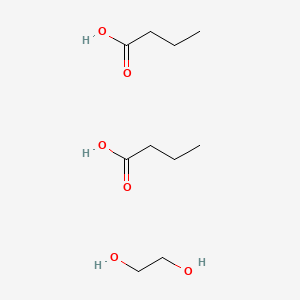
1-methyl-2-(2-phenylethenyl)benzene
描述
1-methyl-2-(2-phenylethenyl)benzene is an organic compound belonging to the stilbene family. Stilbenes are characterized by their structure, which consists of two benzene rings connected by an ethylene bridge. This compound, specifically, has a methyl group attached to one of the benzene rings. This compound is known for its applications in various fields, including material science and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions: 1-methyl-2-(2-phenylethenyl)benzene can be synthesized through several methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with a carbonyl compound to form an alkene. For this compound, the ylide derived from benzyltriphenylphosphonium chloride reacts with 2-methylbenzaldehyde.
Heck Reaction: This palladium-catalyzed coupling reaction between an aryl halide and an alkene can also be used to synthesize this compound.
Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base.
Industrial Production Methods: Industrial production of this compound often employs the Wittig reaction due to its high yield and efficiency. The reaction conditions typically involve the use of solvents like tetrahydrofuran and bases such as sodium hydride.
化学反应分析
1-methyl-2-(2-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form stilbene oxide using oxidizing agents like potassium permanganate.
Reduction: Hydrogenation of this compound can yield 2-methylbibenzyl.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, leading to products like nitro-2-methylstilbene when reacted with nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Nitric acid for nitration reactions.
Major Products:
Oxidation: Stilbene oxide.
Reduction: 2-Methylbibenzyl.
Substitution: Nitro-2-methylstilbene.
科学研究应用
1-methyl-2-(2-phenylethenyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development due to its structural similarity to other biologically active stilbenes.
Industry: Utilized in the production of polymers and as a component in optical brighteners.
作用机制
1-methyl-2-(2-phenylethenyl)benzene is compared with other stilbenes like:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Piceatannol: Exhibits strong anticancer and anti-inflammatory activities.
Uniqueness: this compound is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity compared to other stilbenes.
相似化合物的比较
- Resveratrol
- Pterostilbene
- Piceatannol
- Combretastatin
属性
IUPAC Name |
1-methyl-2-(2-phenylethenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14/c1-13-7-5-6-10-15(13)12-11-14-8-3-2-4-9-14/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBXLTUWFWEWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345729 | |
| Record name | 2-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-42-0 | |
| Record name | 2-Methylstilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80345729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
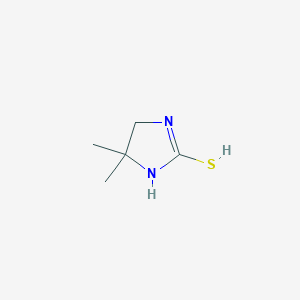
![1,3-Bis[2,6-di(propan-2-yl)phenyl]-2-oxido-1,3,2-diazaphospholidin-2-ium](/img/structure/B7949202.png)
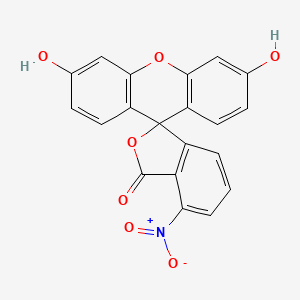
![Methyl (2S)-[[(benzyloxy)carbonyl]amino](dimethoxyphosphoryl)ethanoate](/img/structure/B7949219.png)
